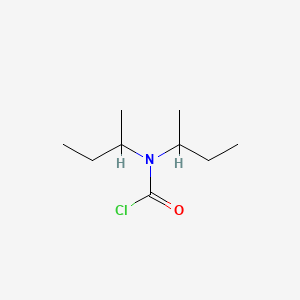
Bis(1-methylpropyl)carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylpropyl)carbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a derivative of carbamic acid and is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(1-methylpropyl)carbamic chloride is typically synthesized by reacting di-sec-butylamine with phosgene. The reaction is carried out in an inert solvent at elevated temperatures, typically between 80°C and 160°C . The general reaction can be represented as follows:
(sec-Bu)2NH+COCl2→(sec-Bu)2NCOCl+HCl
In this reaction, di-sec-butylamine reacts with phosgene to form di-sec-butylcarbamoyl chloride and hydrogen chloride as a byproduct.
Industrial Production Methods
The industrial production of di-sec-butylcarbamoyl chloride follows a similar synthetic route as described above. The process involves the continuous addition of phosgene to a solution of di-sec-butylamine in an inert solvent, maintaining the reaction temperature between 80°C and 160°C . The reaction mixture is then purified to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-methylpropyl)carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, urethanes, or thiocarbamates.
Hydrolysis: In the presence of water, di-sec-butylcarbamoyl chloride hydrolyzes to form di-sec-butylamine and carbon dioxide.
Reduction: The compound can be reduced to di-sec-butylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Urethanes: Formed by the reaction with amines
Thiocarbamates: Formed by the reaction with thiols
Di-sec-butylamine: Formed by reduction or hydrolysis
Aplicaciones Científicas De Investigación
Bis(1-methylpropyl)carbamic chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agriculture: Used in the production of agrochemicals and pesticides.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of di-sec-butylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropylcarbamoyl chloride
- Dicyclohexylcarbamoyl chloride
- Dimethylcarbamoyl chloride
Uniqueness
Bis(1-methylpropyl)carbamic chloride is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other carbamoyl chlorides. These properties influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
36756-72-6 |
|---|---|
Fórmula molecular |
C9H18ClNO |
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
N,N-di(butan-2-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QVMFDLLOVZUZLH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














